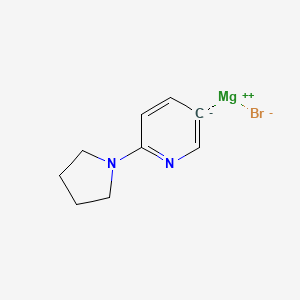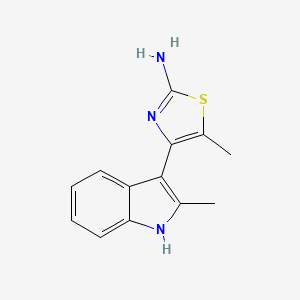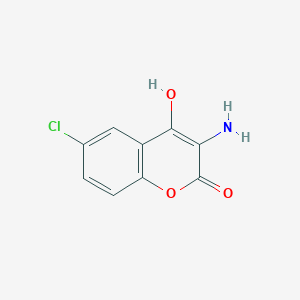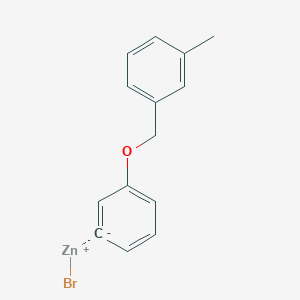
1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a hydroxyethyl group and a carboxylic acid group makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with diketones or keto acids. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions to facilitate the formation of the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The keto group can be reduced to form a hydroxyl group, leading to the formation of a dihydroxy derivative.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions include dicarboxylic acid derivatives, dihydroxy derivatives, and various substituted pyridazine compounds.
科学研究应用
1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. Its hydroxyethyl and carboxylic acid groups play a crucial role in binding to the active sites of target proteins, thereby influencing their activity.
相似化合物的比较
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A commonly used buffering agent in biological and biochemical research.
2-Hydroxyethyl methacrylate (HEMA): Used in the production of hydrogels and dental materials.
Uniqueness: 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific structural features, such as the pyridazine ring and the presence of both hydroxyethyl and carboxylic acid groups. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
属性
分子式 |
C7H8N2O4 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c10-4-3-9-6(11)2-1-5(8-9)7(12)13/h1-2,10H,3-4H2,(H,12,13) |
InChI 键 |
HDFJOCZKGQROIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(N=C1C(=O)O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


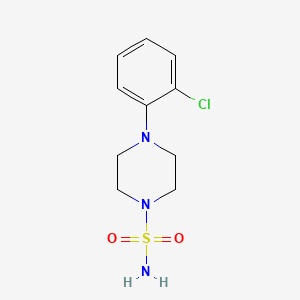
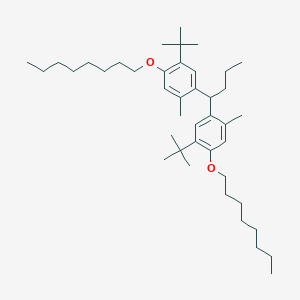
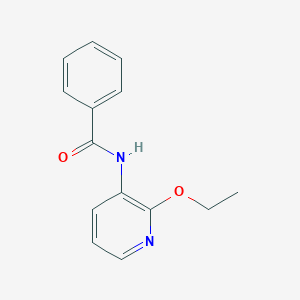



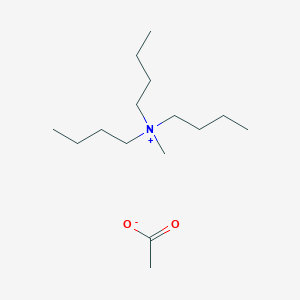
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)

